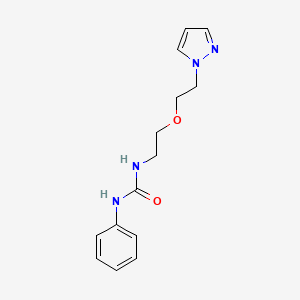

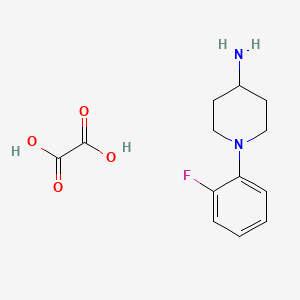

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the ethoxyethyl group, and the phenylurea group. The pyrazole ring, in particular, is known to participate in various chemical reactions .Applications De Recherche Scientifique

Synthesis and Characterization

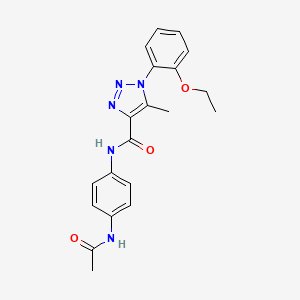

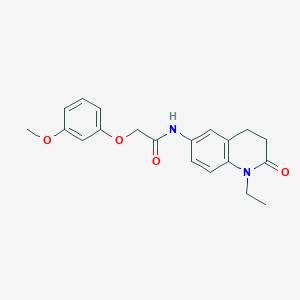

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea and its derivatives have been widely researched in the field of chemistry, particularly in synthesis and structural characterization. One study outlined the synthesis of a series of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives and examined their structural properties through various spectroscopic techniques and crystal structure analyses. The research aimed to distinguish isomeric intermediates and explore their potential biological applications, particularly in suppressing lung cancer cell growth (Zheng et al., 2010). Moreover, another study focused on providing X-ray powder diffraction data for a specific intermediate compound crucial in the synthesis of the anticoagulant apixaban, highlighting the importance of such compounds in medicinal chemistry (Wang et al., 2017).

Applications in Cancer Research

The derivatives of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea have been implicated in cancer research, primarily through the synthesis of novel compounds with potential therapeutic applications. For instance, a novel derivative was synthesized and showed potential in suppressing A549 lung cancer cell growth, thereby indicating its possible use as a therapeutic agent (Zheng et al., 2010).

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interaction of 1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea derivatives with biological targets, crucial for understanding the therapeutic potential of these compounds. For instance, certain pyrazole and triazole derivatives, which are structurally related to the compound , have been studied for their ability to interact with various biological targets, indicating the versatility and potential biological relevance of such compounds (Fedotov et al., 2022).

Antimicrobial and Antioxidant Properties

Some derivatives of the compound have been evaluated for their antimicrobial and antioxidant activities. These studies are significant as they pave the way for the potential use of these compounds in treating infections and for their protective effects against oxidative stress. One such study evaluated a series of synthesized new tetra substituted pyrazolines for their antibacterial, antifungal, and antioxidant activities, illustrating the multifunctional applications of these compounds in medicinal chemistry (Govindaraju et al., 2012).

Propriétés

IUPAC Name |

1-phenyl-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-14(17-13-5-2-1-3-6-13)15-8-11-20-12-10-18-9-4-7-16-18/h1-7,9H,8,10-12H2,(H2,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQYDAKQNMZJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-phenylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)

![2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2626113.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)